Deserpidine hydrochloride

Description

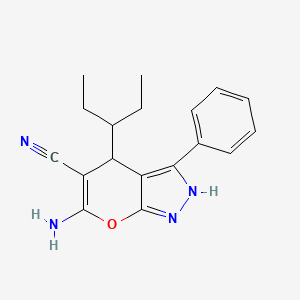

The exact mass of the compound 6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is 308.16371127 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

6033-69-8 |

|---|---|

Molecular Formula |

C32H39ClN2O8 |

Molecular Weight |

615.1 g/mol |

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-18-methoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride |

InChI |

InChI=1S/C32H38N2O8.ClH/c1-37-24-12-17(13-25(38-2)29(24)39-3)31(35)42-26-14-18-16-34-11-10-20-19-8-6-7-9-22(19)33-28(20)23(34)15-21(18)27(30(26)40-4)32(36)41-5;/h6-9,12-13,18,21,23,26-27,30,33H,10-11,14-16H2,1-5H3;1H/t18-,21+,23-,26-,27+,30+;/m1./s1 |

InChI Key |

YCNOGQOHKRDAHJ-UZXCFUCJSA-N |

Canonical SMILES |

CCC(CC)C1C(=C(OC2=NNC(=C12)C3=CC=CC=C3)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Deserpidine Hydrochloride on VMAT2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deserpidine, a rauwolfia alkaloid, is a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1] Its mechanism of action is intrinsically linked to the disruption of monoamine neurotransmitter storage, leading to the depletion of dopamine, norepinephrine, and serotonin in presynaptic nerve terminals.[1] This guide provides a comprehensive technical overview of the core mechanism of action of deserpidine hydrochloride on VMAT2, with a focus on quantitative data, experimental methodologies, and visual representations of the underlying biological processes.

While specific quantitative binding and inhibition data for deserpidine is not extensively available in recent literature, its structural and functional similarity to the well-characterized VMAT2 inhibitor, reserpine, allows for a robust understanding of its mechanism. This guide will leverage data from reserpine to illustrate the quantitative aspects of VMAT2 inhibition by this class of compounds. Deserpidine differs from reserpine only by the absence of a methoxy group on the indole ring.

Core Mechanism of Action: VMAT2 Inhibition

The primary molecular target of deserpidine is VMAT2, an integral membrane protein responsible for packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles.[1][2] This process is crucial for the storage and subsequent release of neurotransmitters into the synaptic cleft. VMAT2 is a proton-dependent antiporter, utilizing the electrochemical gradient generated by a vesicular H+-ATPase to drive monoamine uptake.

Deserpidine, like reserpine, acts as a competitive inhibitor at the substrate-binding site of VMAT2.[3] By binding to the transporter, it prevents the uptake of monoamines, leaving them in the cytoplasm where they are susceptible to degradation by monoamine oxidase (MAO). This leads to a gradual depletion of vesicular monoamine stores, resulting in reduced neurotransmitter release and a subsequent decrease in monoaminergic neurotransmission. This depletion of catecholamines in the central and peripheral nervous systems is the basis for its antihypertensive and antipsychotic effects.

Recent structural studies of VMAT2 in complex with reserpine reveal that the inhibitor binds to the cytoplasmic-facing conformation of the transporter, effectively locking it in this state and blocking the binding of monoamine substrates.[4] This conformational trapping prevents the transporter from cycling and carrying out its function.

Quantitative Data on VMAT2 Inhibition

As specific quantitative data for deserpidine is limited, the following tables summarize the binding affinity and inhibitory concentrations for the closely related and extensively studied VMAT2 inhibitor, reserpine. These values provide a strong indication of the potency of deserpidine.

Table 1: Binding Affinity of Reserpine for VMAT2

| Radioligand | Preparation | Kd (nM) | Ki (nM) | Reference |

| [3H]Reserpine | Chromaffin-vesicle membranes | ~1 | - | [3] |

| [3H]Dihydrotetrabenazine | Bovine striatal synaptic vesicles | - | 3.2 (in the presence of ATP) | [5] |

Table 2: Inhibition of VMAT2 Function by Reserpine

| Assay | Substrate | Preparation | IC50 (nM) | Reference |

| Norepinephrine Transport | Norepinephrine | Chromaffin vesicles | ~1 (Ki) | [3] |

| [3H]NE Uptake | Norepinephrine | PC12 cells | Potent inhibition (IC50 < 100) |

Experimental Protocols

Radioligand Binding Assay for VMAT2 Inhibition

This protocol describes a method to determine the binding affinity of a test compound, such as this compound, for VMAT2 by measuring its ability to displace a radiolabeled ligand (e.g., [3H]reserpine or [3H]dihydrotetrabenazine).

Materials:

-

Membrane Preparation: Synaptic vesicles isolated from rat or bovine striatum, or membranes from cells stably expressing VMAT2.

-

Radioligand: [3H]reserpine or [3H]dihydrotetrabenazine ([3H]DTBZ).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known VMAT2 inhibitor (e.g., 10 µM tetrabenazine).

-

Binding Buffer: e.g., 50 mM Tris-HCl, 0.2% BSA.

-

Wash Buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in a cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final pellet in a suitable buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Binding buffer.

-

A fixed concentration of radioligand (typically at or below its Kd value).

-

Increasing concentrations of the test compound (this compound).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a saturating concentration of a non-labeled VMAT2 inhibitor.

-

Initiate the binding reaction by adding the membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

VMAT2-Mediated Monoamine Uptake Inhibition Assay

This protocol measures the functional inhibition of VMAT2 by assessing the reduction in the uptake of a radiolabeled monoamine substrate in the presence of an inhibitor like this compound.

Materials:

-

Vesicle Preparation: Synaptic vesicles isolated from rodent brain tissue or from cells expressing VMAT2.

-

Radiolabeled Substrate: [3H]dopamine or [3H]serotonin.

-

Test Compound: this compound.

-

Uptake Buffer: e.g., a buffer containing ATP and Mg2+ to energize the vesicles.

-

Stop Buffer: Ice-cold buffer to terminate the uptake.

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Vesicle Preparation: Isolate synaptic vesicles from brain tissue or VMAT2-expressing cells using established protocols involving homogenization and differential centrifugation.

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, pre-incubate the vesicle preparation with increasing concentrations of this compound or vehicle (for control) at a specified temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes).

-

Initiation of Uptake: Initiate the uptake reaction by adding the radiolabeled monoamine substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-5 minutes) to allow for vesicular uptake.

-

Termination of Uptake: Stop the reaction by adding an excess of ice-cold stop buffer and rapidly filtering the mixture through glass fiber filters.

-

Washing: Wash the filters with ice-cold stop buffer to remove external radiolabel.

-

Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity.

-

Data Analysis: Determine the amount of substrate taken up in the presence of different concentrations of the inhibitor. Plot the uptake as a percentage of the control (no inhibitor) against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Visualizations

Signaling Pathway of VMAT2 Inhibition by Deserpidine

Caption: VMAT2 inhibition by deserpidine, locking it in a cytosol-facing state.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a VMAT2 radioligand displacement binding assay.

Experimental Workflow for Monoamine Uptake Inhibition Assay

Caption: Workflow for a VMAT2-mediated monoamine uptake inhibition assay.

Conclusion

This compound exerts its pharmacological effects through the potent inhibition of VMAT2. By competitively binding to the transporter and locking it in a cytoplasm-facing conformation, it effectively blocks the vesicular storage of monoamine neurotransmitters. This leads to their depletion from presynaptic terminals and a subsequent reduction in monoaminergic signaling. While specific quantitative binding data for deserpidine is not as prevalent as for its analog reserpine, the well-established mechanism of action for this class of compounds provides a clear framework for understanding its effects. The experimental protocols and workflows detailed in this guide offer a practical basis for the further investigation of deserpidine and other VMAT2 inhibitors in a research and drug development setting.

References

- 1. Inhibition of norepinephrine transport and reserpine binding by reserpine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reserpine-induced reduction in norepinephrine transporter function requires catecholamine storage vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Increased vesicular monoamine transporter enhances dopamine release and opposes Parkinson disease-related neurodegeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transport and inhibition mechanisms of human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reserpine-induced Reduction in Norepinephrine Transporter Function Requires Catecholamine Storage Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamic Impact of Deserpidine Hydrochloride on Monoamine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pharmacodynamic effects of deserpidine hydrochloride on central monoamine levels. Deserpidine, a rauwolfia alkaloid, exerts its pharmacological action primarily through the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2). This blockade disrupts the storage of key neurotransmitters—norepinephrine (NE), dopamine (DA), and serotonin (5-HT)—in presynaptic vesicles, leading to their depletion in the central and peripheral nervous systems. This guide synthesizes available quantitative data, details relevant experimental methodologies, and visually represents the core signaling pathways and experimental workflows to offer a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction

This compound, an analog of reserpine, has historically been used for its antihypertensive and tranquilizing properties. Its mechanism of action is intrinsically linked to its profound effect on monoaminergic neurotransmission. By inhibiting VMAT2, deserpidine prevents the sequestration of monoamines into synaptic vesicles, leaving them vulnerable to metabolic degradation by monoamine oxidase (MAO) in the cytoplasm. The resulting depletion of norepinephrine, dopamine, and serotonin underlies both its therapeutic effects and its adverse event profile. Understanding the quantitative and temporal dynamics of this depletion is crucial for both basic research and the development of novel therapeutics targeting monoaminergic systems.

Mechanism of Action: VMAT2 Inhibition and Monoamine Depletion

The primary molecular target of deserpidine is the vesicular monoamine transporter 2 (VMAT2), a protein responsible for pumping cytosolic monoamines into synaptic vesicles for storage and subsequent release. Deserpidine binds irreversibly to VMAT2, rendering it non-functional. This disruption of the normal storage process leads to a cascade of events resulting in the depletion of monoamine stores.

dot

Caption: this compound irreversibly inhibits VMAT2, preventing monoamine uptake into synaptic vesicles and leading to their degradation by MAO.

Quantitative Effects on Brain Monoamine Levels

Studies comparing the efficacy of deserpidine and its close analog, reserpine, have provided valuable quantitative insights into its monoamine-depleting effects. The following tables summarize the dose-dependent and time-course effects on norepinephrine, dopamine, and serotonin levels in the rat brain.

Table 1: Dose-Dependent Depletion of Brain Monoamines by Deserpidine and Reserpine

| Compound | Dose (mg/kg, i.p.) | Norepinephrine (% of Control) | Dopamine (% of Control) | Serotonin (% of Control) |

| Deserpidine | 0.25 | 28 | 45 | 35 |

| 0.5 | 15 | 25 | 20 | |

| 1.0 | 8 | 15 | 12 | |

| Reserpine | 0.25 | 25 | 40 | 30 |

| 0.5 | 12 | 20 | 18 | |

| 1.0 | 6 | 12 | 10 |

Data adapted from Fulton, S. C., & Healy, M. D. (1976). Comparison of the effectiveness of deserpidine, reserpine, and alpha-methyltyrosine on brain biogenic amines. Federation Proceedings, 35(14), 2558-2562.

Table 2: Time-Course of Norepinephrine Depletion by Deserpidine (1.0 mg/kg, i.p.)

| Time Post-Injection | Norepinephrine (% of Control) |

| 4 hours | 10 |

| 12 hours | 8 |

| 24 hours | 8 |

| 48 hours | 15 |

| 72 hours | 25 |

| 7 days | 50 |

Data adapted from Fulton, S. C., & Healy, M. D. (1976).

Experimental Protocols

The following section outlines a detailed methodology for the quantification of brain monoamine levels following deserpidine administration, based on established high-performance liquid chromatography with electrochemical detection (HPLC-ECD) techniques.

Animal Model and Drug Administration

-

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be housed under standard laboratory conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

-

Drug Preparation: this compound is dissolved in a vehicle solution, typically a few drops of glacial acetic acid and diluted with 0.9% saline.

-

Administration: Deserpidine or vehicle is administered via intraperitoneal (i.p.) injection at the desired doses.

Brain Tissue Dissection and Homogenization

-

At specified time points post-injection, animals are euthanized by decapitation.

-

The brain is rapidly excised and placed on an ice-cold surface.

-

Specific brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex) are dissected.

-

Tissue samples are weighed and immediately homogenized in 10 volumes of ice-cold 0.1 M perchloric acid containing an internal standard (e.g., N-methylserotonin or 3,4-dihydroxybenzylamine).

-

Homogenates are centrifuged at 15,000 x g for 20 minutes at 4°C.

-

The supernatant is filtered through a 0.22 µm syringe filter and stored at -80°C until analysis.

dot

Caption: A typical workflow for the analysis of brain monoamine levels following deserpidine administration.

HPLC-ECD Analysis

-

Chromatographic System: A standard HPLC system equipped with a refrigerated autosampler and an electrochemical detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A commonly used mobile phase consists of a sodium phosphate buffer (e.g., 75 mM, pH 3.0), an ion-pairing agent (e.g., 1.7 mM 1-octanesulfonic acid), EDTA (e.g., 50 µM), and an organic modifier (e.g., 10-15% acetonitrile). The mobile phase should be filtered and degassed.

-

Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

-

Electrochemical Detector: A glassy carbon working electrode with an Ag/AgCl reference electrode. The potential of the working electrode is typically set between +0.65 V and +0.75 V to oxidize the monoamines.

-

Quantification: Peak areas of norepinephrine, dopamine, and serotonin are integrated and quantified against a standard curve generated from known concentrations of the monoamines. The results are normalized to the tissue weight.

Signaling Pathways and Logical Relationships

The pharmacodynamic effects of deserpidine can be conceptualized as a logical sequence of events initiated by its interaction with VMAT2, leading to downstream neurochemical and physiological consequences.

dot

Caption: The sequential pathway from deserpidine administration to its ultimate physiological effects.

Conclusion

This compound is a potent pharmacological tool for inducing monoamine depletion through the irreversible inhibition of VMAT2. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers investigating the roles of norepinephrine, dopamine, and serotonin in various physiological and pathological processes. The detailed methodologies and visual representations of the underlying mechanisms are intended to facilitate the design and execution of future studies in this critical area of neuropharmacology.

Navigating the Challenges of Deserpidine Hydrochloride in DMSO: A Technical Guide to Solubility and Stability

For Immediate Release

Shanghai, China – November 7, 2025 – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the solubility and stability of deserpidine hydrochloride in dimethyl sulfoxide (DMSO). This document addresses a critical knowledge gap, providing essential data and protocols to ensure the integrity and reproducibility of preclinical research involving this potent antihypertensive agent. While specific quantitative stability data for the hydrochloride salt in DMSO remains limited in publicly available literature, this guide consolidates existing knowledge on the free base and general principles of compound storage in DMSO to offer best-practice recommendations.

Deserpidine, a rauwolfia alkaloid, functions as both a Vesicular Monoamine Transporter 2 (VMAT2) inhibitor and a competitive Angiotensin-Converting Enzyme (ACE) inhibitor. Its utility in research hinges on accurate and stable solution preparation, a task complicated by the physicochemical properties of the compound and its solvent. This guide provides a foundational understanding of these characteristics to aid in experimental design and execution.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the solubility of deserpidine and general stability recommendations for compounds stored in DMSO.

Table 1: Solubility of Deserpidine in DMSO

| Compound Form | Solvent | Solubility | Notes |

| Deserpidine (Free Base) | DMSO | 100 mg/mL | Sonication is recommended to facilitate dissolution. The hydrochloride salt form may exhibit different solubility characteristics. |

| This compound | Water | 0.0111 mg/mL (Predicted) | This predicted low aqueous solubility underscores the necessity of using organic solvents like DMSO for preparing stock solutions. |

Table 2: General Stability and Storage Recommendations for Compounds in DMSO

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C for short-term (months)-80°C for long-term (years) | Low temperatures significantly slow down the rate of chemical degradation. |

| Solvent Condition | Anhydrous (dry) DMSO | DMSO is hygroscopic and absorbed water can promote hydrolysis of susceptible compounds. |

| Container | Tightly sealed vials (e.g., with PTFE-lined caps) | Prevents absorption of atmospheric moisture. |

| Aliquoting | Aliquot into single-use volumes | Avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture. |

| Light Exposure | Store in the dark or in amber vials | Protects from photodegradation, although specific photosensitivity of this compound in DMSO is not well-documented. |

Mechanism of Action: Signaling Pathways

This compound exerts its pharmacological effects through two primary mechanisms of action, which are visualized below.

Experimental Protocols

Protocol for Determining the Kinetic Solubility of this compound in DMSO

Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO under specific conditions.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Vortex mixer

-

Sonicator

-

Analytical balance

-

Microcentrifuge

-

HPLC system with a suitable column (e.g., C18) and UV detector

Procedure:

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mg/mL, based on the solubility of the free base).

-

Serial Dilutions: Perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Equilibration: Vortex each dilution thoroughly and sonicate for 15-30 minutes to aid dissolution. Allow the solutions to equilibrate at a controlled room temperature for a specified period (e.g., 2 hours).

-

Observation and Centrifugation: Visually inspect each dilution for any undissolved precipitate. Centrifuge all tubes at high speed (e.g., 14,000 rpm) for 20 minutes to pellet any undissolved material.

-

Analysis of Supernatant: Carefully collect the supernatant from each tube, being cautious not to disturb the pellet.

-

HPLC Analysis: Analyze the concentration of this compound in each supernatant sample by HPLC.

-

Determination of Solubility: The highest concentration at which no precipitate is observed and the HPLC analysis confirms the prepared concentration is considered the kinetic solubility.

Protocol for Assessing the Stability of this compound in DMSO

Objective: To evaluate the degradation of this compound in a DMSO stock solution over time at different storage temperatures.

Materials:

-

A freshly prepared, filtered stock solution of this compound in anhydrous DMSO of known concentration.

-

Multiple amber glass vials with PTFE-lined caps.

-

Incubators or refrigerators set to desired temperatures (e.g., room temperature, 4°C, -20°C, -80°C).

-

HPLC system with a validated stability-indicating method.

Procedure:

-

Sample Preparation: Aliquot the stock solution into the amber glass vials, ensuring each vial is tightly sealed.

-

Time-Zero Analysis: Immediately analyze a subset of the vials (t=0) to establish the initial concentration and purity of the this compound solution.

-

Storage: Place the remaining vials at their designated storage temperatures.

-

Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months, etc.), remove a vial from each temperature condition.

-

Sample Analysis: Allow the vial to equilibrate to room temperature before opening. Analyze the sample using the stability-indicating HPLC method to determine the concentration of the parent compound and detect any degradation products.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the t=0 concentration. Plot the percentage remaining versus time for each storage condition to determine the degradation rate.

Conclusion and Future Directions

This technical guide provides a foundational resource for researchers working with this compound in DMSO. The provided data, while not exhaustive, offers a starting point for solution preparation and storage. The detailed protocols and pathway diagrams are intended to facilitate robust and reproducible experimental design.

A critical need remains for definitive studies on the solubility and long-term stability of this compound specifically in DMSO. Future research should focus on generating quantitative data on its degradation kinetics and identifying potential degradation products to further ensure the accuracy of scientific findings. Researchers are encouraged to perform their own stability assessments, particularly for long-term experiments, using the protocols outlined herein.

In Vitro Characterization of Deserpidine Hydrochloride Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Deserpidine hydrochloride's binding affinity. Deserpidine is an alkaloid of Rauwolfia canescens used for its antihypertensive and tranquilizing properties.[1] Understanding its interaction with biological targets at a molecular level is crucial for drug development and mechanistic studies. This document details the primary and potential secondary binding targets of Deserpidine, presents available quantitative binding data for structurally related compounds, and provides detailed experimental protocols for characterizing its binding affinity.

Primary Binding Target: Vesicular Monoamine Transporter 2 (VMAT2)

The principal mechanism of action for Deserpidine involves the inhibition of the Vesicular Monoamine Transporter 2 (VMAT2).[2][3] VMAT2 is a transport protein located in the membrane of presynaptic vesicles in neurons.[4][5] Its function is to sequester cytosolic monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into these vesicles, a process driven by a proton gradient.[4][5] By inhibiting VMAT2, Deserpidine prevents the storage of these neurotransmitters, leading to their degradation by enzymes like monoamine oxidase (MAO) in the cytoplasm.[6] This results in a depletion of monoamines available for release into the synapse, which underlies Deserpidine's therapeutic effects.[2]

Mechanism of VMAT2 Inhibition

Deserpidine and its close analog, Reserpine, are high-affinity competitive inhibitors of VMAT2.[4][7] Structural and biochemical studies have shown that Reserpine binds directly to the substrate-binding pocket of the transporter.[5][8] This binding action locks VMAT2 in a cytoplasm-facing conformation, physically blocking the entry of monoamine substrates and arresting the transport cycle.[5][8] This mechanism is distinct from that of other VMAT2 inhibitors like tetrabenazine, which binds to a different allosteric site and induces an occluded state of the transporter.[6][7]

Quantitative Binding Affinity Data

| Ligand | Target | Assay Type | Parameter | Value (nM) |

| Reserpine | Human VMAT2 | Binding Assay | Ki | 1 - 630 |

| Reserpine | Human VMAT2 | Binding Assay | Kd | 8 |

| Reserpine | Human VMAT2 | Functional Assay | IC50 | 1.3 - 100 |

| Table 1: Summary of in vitro binding affinity values for Reserpine at VMAT2. Data sourced from BindingDB.[9] |

Experimental Protocol: Competitive Radioligand Binding Assay for VMAT2

This protocol describes a method to determine the inhibition constant (Ki) of this compound for VMAT2 using a competitive binding assay with [³H]Dihydrotetrabenazine ([³H]DTBZ), a known high-affinity VMAT2 ligand.[10]

Objective: To calculate the Ki of Deserpidine HCl at VMAT2.

Materials:

-

Membrane preparation from cells expressing recombinant VMAT2.

-

[³H]Dihydrotetrabenazine ([³H]DTBZ) of high specific activity.

-

This compound.

-

Unlabeled Tetrabenazine (for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Workflow Diagram:

Procedure:

-

Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: VMAT2 membranes, assay buffer, and [³H]DTBZ.

-

Non-specific Binding (NSB): VMAT2 membranes, a saturating concentration of unlabeled tetrabenazine (e.g., 10 µM), and [³H]DTBZ.

-

Competition: VMAT2 membranes, a specific concentration of Deserpidine HCl, and [³H]DTBZ.

-

-

Reaction: Add the VMAT2 membrane preparation to all wells. Add the appropriate competitor (buffer, unlabeled tetrabenazine, or Deserpidine HCl dilution). Finally, add [³H]DTBZ at a single concentration, typically at or below its Kd for VMAT2. The final assay volume is typically 200-250 µL.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

-

Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the average NSB counts from all other measurements.

-

Plot the percent specific binding against the logarithm of the Deserpidine HCl concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Deserpidine HCl that inhibits 50% of specific [³H]DTBZ binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Potential Secondary Target: Angiotensin-Converting Enzyme (ACE)

Several commercial suppliers list Deserpidine as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE).[1][4][8] ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure. It converts angiotensin I into the potent vasoconstrictor angiotensin II. Inhibition of ACE is a well-established mechanism for treating hypertension. While this activity is reported, primary literature with quantitative in vitro binding or inhibition data for Deserpidine at ACE was not identified in the conducted search. Further experimental validation is required to confirm and quantify this interaction.

Mechanism of ACE Inhibition

If Deserpidine acts as an ACE inhibitor, it would competitively block the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This would lead to vasodilation and a reduction in blood pressure, complementing the effects of VMAT2 inhibition.

Quantitative Binding Affinity Data

| Ligand | Target | Assay Type | Parameter | Value |

| Deserpidine HCl | ACE | - | IC50 / Ki | Data Not Available |

| Table 2: Status of quantitative data for Deserpidine HCl at ACE. |

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol describes a common spectrophotometric method to determine the IC50 of this compound for ACE. The assay measures the cleavage of a synthetic substrate, FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanylglycyl-glycine), by ACE.

Objective: To determine the IC50 of Deserpidine HCl for ACE.

Materials:

-

Rabbit lung Angiotensin-Converting Enzyme (ACE).

-

FAPGG substrate.

-

This compound.

-

Captopril (as a positive control inhibitor).

-

Assay Buffer: 100 mM HEPES buffer containing 300 mM NaCl, pH 8.3.

-

Spectrophotometer capable of reading at 340 nm.

Procedure:

-

Preparation: Prepare serial dilutions of this compound and Captopril in assay buffer. Prepare the FAPGG substrate solution in assay buffer.

-

Assay Setup: In a UV-transparent 96-well plate, add the following to triplicate wells:

-

100% Activity Control: Assay buffer and ACE solution.

-

Inhibitor Wells: Deserpidine HCl or Captopril dilution and ACE solution.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the FAPGG substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every minute for 20-30 minutes. The cleavage of FAPGG by ACE results in a decrease in absorbance.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

-

Calculate the percent inhibition for each Deserpidine concentration: % Inhibition = 100 * (1 - (Vinhibitor / Vcontrol)).

-

Plot the percent inhibition against the logarithm of the Deserpidine HCl concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Summary and Conclusion

The primary mechanism of this compound is the high-affinity, competitive inhibition of VMAT2, which leads to the depletion of presynaptic monoamines. While quantitative binding data for Deserpidine is sparse, data from the closely related compound Reserpine indicates potent inhibition in the low nanomolar range. A secondary mechanism involving the inhibition of ACE has been suggested but requires further experimental confirmation and quantification. The detailed protocols provided in this guide offer a robust framework for researchers to precisely characterize the in vitro binding affinity of this compound and similar compounds, aiding in the development of novel therapeutics and a deeper understanding of their pharmacological profiles.

References

- 1. Design, Synthesis and Interaction at the Vesicular Monoamine Transporter-2 of Lobeline Analogs: Potential Pharmacotherapies for the Treatment of Psychostimulant Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into vesicular monoamine storage and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of neurotransmitter transport and drug inhibition in human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structural mechanisms for VMAT2 inhibition by tetrabenazine [elifesciences.org]

- 7. Identification of Conformationally Sensitive Residues Essential for Inhibition of Vesicular Monoamine Transport by the Noncompetitive Inhibitor Tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transport and inhibition mechanisms of human VMAT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

- 10. Analysis of VMAT2 binding after methamphetamine or MPTP treatment: disparity between homogenates and vesicle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IC50 - Wikipedia [en.wikipedia.org]

Investigating the Antipsychotic Properties of Deserpidine Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deserpidine, an ester alkaloid isolated from Rauwolfia canescens, has historically been recognized for its antipsychotic and antihypertensive properties. Structurally similar to reserpine, its primary mechanism of action involves the irreversible inhibition of the vesicular monoamine transporter 2 (VMAT2). This inhibition leads to the depletion of essential monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—from presynaptic nerve terminals, which is believed to underlie its therapeutic effects in psychosis. This technical guide provides an in-depth review of the antipsychotic properties of Deserpidine hydrochloride, summarizing available data, outlining experimental protocols, and visualizing its core mechanism of action. While quantitative data from the primary era of its use (the 1950s and 1960s) is limited due to different reporting standards, this paper synthesizes the available historical and pharmacological information to provide a comprehensive overview for researchers.

Introduction

Deserpidine is an indole alkaloid derived from the roots of plants in the Rauwolfia genus.[1][2] Historically, Rauwolfia alkaloids were among the first agents used in psychopharmacology, playing a significant role in the initial movement away from psychoanalytic explanations towards biochemical theories of mental illness.[3] Alongside chlorpromazine, these compounds were instrumental in the early pharmacological treatment of psychosis.[1][4] Though its use has largely been superseded by newer antipsychotics with more favorable side-effect profiles, the study of Deserpidine and its analogues provides valuable insight into the monoamine hypothesis of psychosis and the function of VMAT2 as a therapeutic target.

Mechanism of Action: VMAT2 Inhibition and Monoamine Depletion

The central mechanism underlying the antipsychotic effects of this compound is its action as an inhibitor of the vesicular monoamine transporter 2 (VMAT2).[5] VMAT2 is a transport protein located on the membrane of presynaptic vesicles responsible for sequestering monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) from the neuronal cytoplasm into the vesicles for subsequent release into the synaptic cleft.

Deserpidine, like its analogue reserpine, binds irreversibly to VMAT2. This binding action disrupts the transporter's function, preventing the uptake of monoamines into storage vesicles. The unprotected monoamines remaining in the cytoplasm are then metabolized and degraded by enzymes such as monoamine oxidase (MAO). The net result is a profound depletion of monoamine stores in presynaptic neurons, leading to a reduction in neurotransmission.[3] This depletion in key brain circuits, particularly dopaminergic pathways implicated in psychosis, is thought to be the basis of Deserpidine's antipsychotic effects.

Preclinical and Clinical Data

Detailed quantitative data from early clinical trials of Deserpidine are scarce in modern databases. The following tables summarize the available information, drawing from historical reports and preclinical studies, often in comparison to the more extensively studied reserpine.

Table 1: Preclinical Data on Monoamine Depletion

| Model System | Compound | Dosage | Effect | Reference |

| Rat Brain | Reserpine | 5 mg/kg IP | Significant depletion of dopamine, norepinephrine, and serotonin across various brain regions. | [6] |

| In vitro | Deserpidine | Not Specified | Implied monoamine depletion through VMAT2 inhibition, similar to reserpine. | [5] |

Table 2: Clinical Observations in Psychosis

| Study Type | Patient Population | Dosage Range | Observed Antipsychotic Effects | Key Adverse Effects | Reference |

| Comparative Review | Chronic Schizophrenia | Not Specified | Improvement in global state, though less effective than chlorpromazine in some studies. | Not detailed in comparative analysis. | [1] |

| Clinical Reports (1950s) | Chronic Psychotic Patients | Not Specified | Calming effect, reduction in agitation and excitement. | Psychosis, depression, anxiety, sedation, lethargy, nightmares. | [7][8][9] |

| General Review | Psychotic Disorders | Not Specified | Tranquilizing and sedative effects. | Nasal congestion, withdrawal psychosis. | [2] |

Experimental Protocols

VMAT2 Binding Assay (Modern Reconstruction)

A modern approach to determine the binding affinity of this compound to VMAT2 would typically involve a competitive radioligand binding assay.

-

Preparation of Vesicles: Synaptic vesicles rich in VMAT2 would be prepared from rat or bovine brain tissue (e.g., striatum) through differential centrifugation and sucrose density gradient purification.

-

Radioligand: A radiolabeled VMAT2 ligand, such as [³H]dihydrotetrabenazine ([³H]DTBZ), would be used.

-

Incubation: The prepared vesicles would be incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters (representing bound ligand) is then measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of Deserpidine that inhibits 50% of the specific binding of the radioligand) can be calculated. The Ki (inhibition constant) can then be derived using the Cheng-Prusoff equation.

References

- 1. Chlorpromazine versus reserpine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijcrt.org [ijcrt.org]

- 3. Indian Rauwolfia research led to the evolution of neuropsychopharmacology & the 2000 Nobel Prize (Part II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [A Rauwolfia alkaloid in psychiatry: similarity of its effects to those of chloropromazine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Depletion and recovery of neuronal monoamine storage in rats of different ages treated with reserpine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rauwolfia Alkaloids and Reserpine in the Treatment of the Chronic Psychotic Patient | Journal of Mental Science | Cambridge Core [cambridge.org]

- 8. Psychosis apparently produced by reserpine. | Semantic Scholar [semanticscholar.org]

- 9. Psychosis and Enhanced Anxiety Produced by Reserpine and Chlorpromazine - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Neuronal Footprint: A Technical Guide to the Long-Term Effects of Deserpidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deserpidine hydrochloride, a rauwolfia alkaloid and irreversible inhibitor of the vesicular monoamine transporter 2 (VMAT2), has a history of use as an antihypertensive and antipsychotic agent.[1] Its mechanism of action, the depletion of presynaptic monoamines—dopamine, norepinephrine, and serotonin—precipitates a cascade of long-term adaptive changes within the central nervous system.[1][2] This technical guide synthesizes the available preclinical data, primarily from studies on its close analog reserpine, to provide an in-depth understanding of the persistent effects of deserpidine on neuronal function. We will explore the quantitative alterations in neurotransmitter systems, detail the experimental protocols used to elicit these findings, and visualize the implicated signaling pathways and experimental workflows.

Introduction

This compound exerts its pharmacological effects by irreversibly binding to and inhibiting VMAT2, a crucial transporter responsible for packaging monoamine neurotransmitters into synaptic vesicles.[1][3] This inhibition leads to the cytoplasmic degradation of these neurotransmitters by monoamine oxidase (MAO), resulting in a profound and sustained depletion of vesicular monoamine stores.[4] While this acute effect underlies its therapeutic applications, the chronic absence of adequate monoaminergic transmission triggers a host of compensatory and sometimes pathological long-term changes in neuronal circuitry. Understanding these enduring effects is critical for drug development professionals and researchers exploring VMAT2 inhibition as a therapeutic strategy and for elucidating the neurobiology of conditions involving monoamine dysregulation. Due to the limited availability of long-term studies specifically on deserpidine, this guide incorporates data from studies on reserpine, another VMAT2 inhibitor with a virtually identical mechanism of action, to provide a comprehensive overview.[5]

Quantitative Data on Long-Term Neuronal Changes

The chronic administration of VMAT2 inhibitors induces significant and lasting alterations in neuronal systems, particularly within the dopaminergic pathways. The following tables summarize key quantitative findings from preclinical studies involving long-term reserpine treatment in rodent models.

Table 1: Long-Term Effects of Reserpine on Dopamine Receptor Density

| Brain Region | Receptor Subtype | Treatment Regimen | Change in Receptor Density | Species | Reference |

| Caudate-Putamen | D1 | 1 mg/kg/day for 4 days, then every other day for 6 weeks | Increased | Rat | [2][6] |

| Caudate-Putamen | D2 | 1 mg/kg/day for 4 days, then every other day for 6 weeks | Increased (persisted for at least 60 days post-treatment) | Rat | [2][6] |

| Nucleus Accumbens | D1 | 1 mg/kg/day for 28 days | Increased | Rat | [7] |

| Nucleus Accumbens | D2 | 1 mg/kg/day for 28 days | Increased | Rat | [7] |

| Striatum | D1 mRNA | 14 days of reserpine treatment | 99% Increase | Rat | [8] |

| Striatum | D2 mRNA | 7 days of reserpine treatment | 200% Increase | Rat | [8] |

| Striatum | D2 mRNA | 14 days of reserpine treatment | 2-fold Increase | Rat | [8] |

Table 2: Long-Term Behavioral and Neurochemical Effects of Reserpine

| Parameter | Treatment Regimen | Observed Effect | Species | Reference | | :--- | :--- | :--- | :--- | | Oral Dyskinesia | 1 mg/kg/day for 4 days, then every other day for 6 weeks | Developed rapidly and persisted for at least 60 days post-treatment | Rat |[2][6] | | Locomotor Activity | 1.0 mg/kg/day for 3 weeks | Impaired locomotive effects, more pronounced after the third week | Rat |[4] | | Depressive-like Behavior (Forced Swim Test) | 1.0 mg/kg/day for 3 weeks | Evident after 2 weeks of treatment | Rat |[4] | | Dopamine Levels (Striatum) | 0.2 mg/kg/day for 14 days | ~35% decrease vs. control | Rat |[9] | | Noradrenaline Levels (Striatum) | 0.2 mg/kg/day for 14 days | ~50% decrease vs. control | Rat |[9] | | Noradrenaline Levels (Hypothalamus) | 0.2 mg/kg/day (repeated) | ~20% decrease vs. control (48h after last injection) | Rat |[10] | | Noradrenaline Levels (Nucleus Accumbens) | 0.2 mg/kg/day (repeated) | ~35% decrease vs. control (48h after last injection) | Rat |[10] | | Serotonin Levels (Ventral Tegmental Area) | 0.2 mg/kg/day (repeated) | ~40% decrease vs. control (48h after last injection) | Rat |[10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for replicating and expanding upon this research.

Chronic Reserpine Administration for Behavioral and Neurochemical Analysis

-

Objective: To induce a state of chronic monoamine depletion and assess its long-term behavioral and neurochemical consequences.

-

Animal Model: Male Albino Wistar rats (180-220 g).[1]

-

Drug Preparation: Reserpine is dissolved in a vehicle (e.g., saline with a few drops of glacial acetic acid for solubility) to a concentration of 1 mg/mL.[1]

-

Treatment Regimen:

-

For Oral Dyskinesia and Receptor Density Studies: Rats are injected subcutaneously (s.c.) with reserpine (1 mg/kg) or vehicle once daily for 4 days, followed by injections every other day for 6 weeks.[2][6]

-

For Depressive-like Behavior Studies: Rats are injected intraperitoneally (i.p.) with reserpine (1.0 mg/kg) or saline once daily for a period of three weeks.[4]

-

-

Behavioral Assessments:

-

Oral Dyskinesia: Vacuous chewing movements are observed and quantified at regular intervals during and after the treatment period.

-

Forced Swim Test: Rats are placed in a cylinder of water, and the duration of immobility is recorded as a measure of behavioral despair.[4][11]

-

Locomotor Activity: Spontaneous activity is measured in an open-field arena or Skinner box.[4]

-

-

Neurochemical Analysis:

-

Tissue Collection: At the end of the treatment or post-treatment period, animals are euthanized, and brain regions of interest (e.g., striatum, nucleus accumbens, hypothalamus) are dissected.

-

Monoamine Quantification: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) is used to measure the concentrations of dopamine, serotonin, and their metabolites.[4]

-

Quantitative Autoradiography for Dopamine Receptor Density

-

Objective: To visualize and quantify the density of dopamine receptor subtypes in specific brain regions following chronic VMAT2 inhibition.

-

Tissue Preparation:

-

Rat brains are rapidly removed, frozen in isopentane cooled with dry ice, and stored at -80°C.

-

Coronal sections (10-20 µm) containing the brain regions of interest (e.g., caudate-putamen, nucleus accumbens) are cut using a cryostat.[12]

-

Sections are thaw-mounted onto gelatin-coated slides.

-

-

Incubation with Radioligand:

-

Slides are pre-incubated in a buffer to remove endogenous ligands.[12]

-

Sections are then incubated with a radiolabeled ligand specific for the dopamine receptor subtype of interest (e.g., [³H]SCH-23390 for D1 receptors, [³H]spiperone or [³H]raclopride for D2 receptors) until equilibrium is reached.[7][13]

-

To determine non-specific binding, a separate set of sections is incubated with the radioligand in the presence of a high concentration of a non-labeled specific antagonist.[12]

-

-

Washing and Drying: Slides are washed in ice-cold buffer to remove unbound radioligand and then quickly dried under a stream of cold, dry air.[12]

-

Imaging and Quantification:

-

The dried sections are apposed to a phosphor-imaging plate or autoradiographic film along with radioactive standards of known concentrations.[12]

-

After exposure, the resulting images are digitized and analyzed using image analysis software.

-

The optical density of the autoradiograms is compared to the standards to quantify the receptor density in specific brain regions.[12]

-

Visualizing the Impact: Signaling Pathways and Workflows

The chronic depletion of monoamines by this compound initiates a complex series of adaptive changes in neuronal signaling. The following diagrams, rendered in Graphviz DOT language, illustrate these processes and the experimental workflows used to study them.

Caption: Mechanism of this compound Action.

Caption: Long-Term Neuronal Adaptations to Deserpidine.

Caption: Experimental Workflow for Studying Long-Term Effects.

Discussion and Future Directions

The long-term administration of this compound, and by extension other VMAT2 inhibitors, induces a profound and lasting remodeling of monoaminergic systems in the brain. The primary adaptive response is an upregulation of postsynaptic dopamine receptors, a homeostatic mechanism attempting to compensate for the chronic lack of neurotransmitter release.[2][6][7] This receptor supersensitivity, however, can lead to maladaptive consequences, such as the development of persistent motor abnormalities like oral dyskinesia, which may be analogous to tardive dyskinesia in humans.[2][6]

The sustained depletion of monoamines also has significant implications for mood and behavior, with preclinical studies consistently demonstrating the induction of depressive-like states.[4] This aligns with the known side effects of deserpidine and reserpine in clinical use.[1]

Future research should focus on several key areas:

-

Deserpidine-Specific Studies: While data from reserpine studies are informative, long-term studies specifically using this compound are needed to confirm and refine our understanding of its unique neuronal effects.

-

Synaptic Plasticity: The impact of chronic VMAT2 inhibition on long-term potentiation (LTP) and long-term depression (LTD) in relevant brain circuits is an area ripe for investigation.

-

Neuroinflammation: The role of neuroinflammatory processes in the long-term consequences of monoamine depletion warrants further exploration, as chronic stress and monoamine dysregulation are linked to neuroinflammation.[14]

-

Reversibility: The extent to which the observed neuronal and behavioral changes are reversible upon cessation of long-term deserpidine treatment requires more detailed investigation.

Conclusion

The long-term administration of this compound sets in motion a durable cascade of neuroadaptations, primarily characterized by the upregulation of dopamine receptors and persistent alterations in monoamine-related behaviors. The data, largely derived from studies on its analog reserpine, provide a crucial framework for understanding the enduring impact of VMAT2 inhibition on neuronal function. For researchers and drug development professionals, these findings underscore the importance of considering the long-term consequences of manipulating monoaminergic systems and highlight the need for further investigation into the specific and lasting effects of this compound.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. experts.azregents.edu [experts.azregents.edu]

- 3. Transport and inhibition mechanism for VMAT2-mediated synaptic vesicle loading of monoamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neurochemical changes associated with the persistence of spontaneous oral dyskinesia in rats following chronic reserpine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Behavioral and neurochemical effects of chronic administration of reserpine and SKF-38393 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Repeated reserpine increases striatal dopamine receptor and guanine nucleotide binding protein RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Withdrawal from repeated administration of a low dose of reserpine induced opposing adaptive changes in the noradrenaline and serotonin system function: a behavioral and neurochemical ex vivo and in vivo studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iijls.com [iijls.com]

- 12. Autoradiography [fz-juelich.de]

- 13. Quantitative autoradiography of dopamine-D1 receptors, D2 receptors, and dopamine uptake sites in postmortem striatal specimens from schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Unseen: An In-depth Technical Guide to the Off-Target Effects of Deserpidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deserpidine, a rauwolfia alkaloid, has a well-documented history in the management of hypertension. Its primary mechanism of action is the potent and selective inhibition of the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of neurotransmitters such as norepinephrine, dopamine, and serotonin.[1] While this on-target activity is responsible for its therapeutic effects, the broader interaction of Deserpidine with the human proteome remains largely unexplored. This technical guide provides a comprehensive overview of established and putative off-target effects of Deserpidine hydrochloride, details state-of-the-art experimental protocols for their identification, and explores potential off-target signaling pathways. Understanding these unintended interactions is paramount for a complete safety and efficacy profile, and for potential drug repurposing efforts.

Introduction: Beyond VMAT2

The pharmacological activity of Deserpidine has historically been attributed to its high affinity for VMAT2. This interaction disrupts the storage of monoamines in synaptic vesicles, leading to their degradation and a subsequent reduction in neurotransmission. While effective, this singular focus on VMAT2 may overlook other molecular interactions that could contribute to both the therapeutic window and the adverse effect profile of the drug. The exploration of such "off-target" effects is a critical aspect of modern drug development, offering insights into unforeseen toxicities and novel therapeutic applications. This guide will delve into the methodologies and potential findings related to the off-target landscape of this compound.

Methodologies for Identifying Off-Target Interactions

A variety of powerful techniques can be employed to elucidate the off-target profile of small molecules like this compound. These methods can be broadly categorized into in-vitro biochemical assays, cell-based approaches, and in-silico predictions.

Chemoproteomic Approaches

Chemoproteomics offers an unbiased view of drug-protein interactions within a complex biological system.

Thermal Proteome Profiling (TPP) is a powerful method to assess drug-protein interactions in a cellular context.[2][3][4][5][6] The principle lies in the ligand-induced thermal stabilization of target proteins.

Experimental Protocol: Thermal Proteome Profiling (TPP)

-

Cell Culture and Treatment: Culture relevant human cell lines (e.g., neuronal cells, cardiomyocytes) to a sufficient density. Treat cells with this compound at various concentrations, alongside a vehicle control (e.g., DMSO).

-

Heat Shock: Aliquot the cell suspensions and subject them to a temperature gradient for a defined period (e.g., 3 minutes).

-

Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation.

-

Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the soluble proteins into peptides using an enzyme like trypsin.

-

Isobaric Labeling: Label the peptides from each temperature point and treatment condition with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Analyze the pooled, labeled peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in the soluble fraction.

-

Data Analysis: Plot the relative protein abundance as a function of temperature to generate melting curves for thousands of proteins. A shift in the melting curve upon drug treatment indicates a direct or indirect interaction.

AP-MS is a classic and effective method for identifying proteins that bind to a specific small molecule.[7][8][9][10] This technique involves immobilizing the drug of interest on a solid support to "pull down" its interacting partners from a cell lysate.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

-

Immobilization of Deserpidine: Chemically couple this compound to a solid support, such as agarose or magnetic beads, through a suitable linker.

-

Cell Lysis: Prepare a whole-cell lysate from the cell line of interest under conditions that preserve protein-protein interactions.

-

Affinity Purification: Incubate the cell lysate with the Deserpidine-coupled beads. Proteins that bind to Deserpidine will be captured.

-

Washing: Wash the beads extensively to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads using a competitive ligand, changes in pH, or a denaturing agent.

-

Protein Digestion and MS Analysis: Digest the eluted proteins and identify them using LC-MS/MS.

-

Data Analysis: Compare the identified proteins from the Deserpidine pulldown to a control pulldown (using beads without the drug) to identify specific interactors.

Targeted Biochemical and Biophysical Assays

Once potential off-targets are identified, their interaction with Deserpidine needs to be validated and quantified using targeted assays.

Given that kinases are a frequent class of off-targets for many drugs, screening Deserpidine against a panel of kinases is a prudent step.[11][12][13][14][15]

Experimental Protocol: Kinase Inhibition Assay

-

Assay Setup: In a multi-well plate, combine a specific recombinant kinase, its substrate (often a peptide), and ATP.

-

Compound Addition: Add this compound at a range of concentrations.

-

Kinase Reaction: Incubate the mixture to allow the kinase to phosphorylate its substrate.

-

Detection: Quantify the kinase activity. This can be done by measuring the amount of ADP produced (e.g., using the ADP-Glo™ assay) or by detecting the phosphorylated substrate using a specific antibody.

-

Data Analysis: Plot the kinase activity as a function of Deserpidine concentration to determine the IC50 value, which represents the concentration of the drug required to inhibit 50% of the kinase activity.

Competitive binding assays are used to determine the binding affinity of an unlabeled compound (Deserpidine) to a target by measuring its ability to displace a labeled ligand that is known to bind to the same site.[16][17][18][19][20]

Experimental Protocol: Competitive Binding Assay

-

Assay Components: A purified target protein, a labeled ligand with known affinity for the target (e.g., fluorescently or radioactively labeled), and the unlabeled competitor (Deserpidine).

-

Incubation: Incubate the target protein with a fixed concentration of the labeled ligand and varying concentrations of Deserpidine.

-

Equilibration: Allow the binding reaction to reach equilibrium.

-

Detection: Measure the amount of labeled ligand bound to the target. The signal will decrease as the concentration of Deserpidine increases and displaces the labeled ligand.

-

Data Analysis: Plot the bound labeled ligand signal against the concentration of Deserpidine to calculate the IC50. The binding affinity (Ki) of Deserpidine can then be calculated using the Cheng-Prusoff equation.

In Silico Approaches

Computational methods can predict potential off-targets based on the chemical structure of Deserpidine and the known structures of protein binding sites.[21][22][23][24][25] These predictions can then be experimentally validated.

Methodology: Computational Off-Target Prediction

-

Ligand-Based Methods: Compare the 2D and 3D structure of Deserpidine to libraries of compounds with known biological activities. Similar compounds may have similar off-target profiles.

-

Structure-Based Methods: Dock the 3D structure of Deserpidine into the binding sites of a large number of proteins in the Protein Data Bank (PDB). Favorable docking scores suggest potential interactions.

-

Data Fusion: Combine results from multiple computational approaches to increase the confidence of the predictions.[23][24]

Potential Off-Target Signaling Pathways

While specific off-target data for Deserpidine is limited, studies on the structurally similar compound, reserpine, and other natural products provide clues to potential off-target signaling pathways.

TGF-β Signaling Pathway

Reserpine has been shown to inhibit the TGF-β signaling pathway in the context of oral carcinogenesis.[26][27] This pathway is crucial for regulating cell growth, differentiation, and apoptosis. Off-target inhibition of components of this pathway by Deserpidine could have significant physiological consequences.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and stress responses.[28][29][30][31] Many natural products have been shown to modulate this pathway.[29] Given Deserpidine's origin as a natural product, its potential interaction with components of the MAPK pathway warrants investigation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling network that governs cell survival, growth, and metabolism.[32][33][34][35][36] Dysregulation of this pathway is implicated in numerous diseases, including cancer and metabolic disorders. The potential for Deserpidine to modulate this pathway, either directly or indirectly, should be considered.

Data Presentation: Illustrative Quantitative Data

The following tables are illustrative examples of the types of quantitative data that would be generated from the experimental protocols described above. Note: The data presented here is hypothetical and for illustrative purposes only, as specific off-target data for this compound is not publicly available.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (µM) |

| Kinase A | > 100 |

| Kinase B | 15.2 |

| Kinase C | > 100 |

| Kinase D | 8.7 |

| Kinase E | 45.1 |

Table 2: Hypothetical Off-Target Binding Affinities for this compound from TPP

| Protein Target | ΔTm (°C) | Putative Interaction |

| Protein X | +3.5 | Direct Binding |

| Protein Y | -1.2 | Downstream Effect |

| Protein Z | +5.1 | Direct Binding |

Table 3: Hypothetical Off-Target Proteins Identified by AP-MS

| Protein ID | Protein Name | Function |

| P12345 | 14-3-3 protein zeta/delta | Signal Transduction |

| Q67890 | Carbonic anhydrase 2 | Enzyme |

| A1B2C3 | Heat shock protein 70 | Chaperone |

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a hypothetical off-target signaling pathway.

Conclusion and Future Directions

The exploration of this compound's off-target effects is a scientifically compelling endeavor. While its interaction with VMAT2 is well-characterized, a comprehensive understanding of its full pharmacological profile is lacking. The methodologies outlined in this guide provide a robust framework for researchers to systematically investigate the off-target landscape of this and other small molecules. Such studies are not only crucial for a more complete risk-benefit assessment but also hold the potential to uncover novel therapeutic opportunities for this established drug. Future research should focus on applying these techniques to generate concrete data on Deserpidine's off-target interactions and to validate the functional consequences of these interactions in relevant cellular and in-vivo models.

References

- 1. Deserpidine | C32H38N2O8 | CID 8550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]

- 5. [PDF] Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. researchgate.net [researchgate.net]

- 10. protocols.io [protocols.io]

- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]

- 12. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 13. A simple protein histidine kinase activity assay for high-throughput inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. | Semantic Scholar [semanticscholar.org]

- 15. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination | PLOS One [journals.plos.org]

- 16. support.nanotempertech.com [support.nanotempertech.com]

- 17. Competition Assay Protocol - Fabgennix International [fabgennix.com]

- 18. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]

- 20. Competitive Binding Assay [bio-protocol.org]

- 21. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION [escholarship.org]

- 24. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology [journals.plos.org]

- 26. Reserpine inhibits DNA repair, cell proliferation, invasion and induces apoptosis in oral carcinogenesis via modulation of TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 29. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. JNK/PI3K/Akt signaling pathway is involved in myocardial ischemia/reperfusion injury in diabetic rats: effects of salvianolic acid A intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 33. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Direct Thrombin Inhibitors Suppress Type 1 Diabetes Development through PI3K/p-AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

- 36. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Studying Deserpidine Hydrochloride Neurotoxicity in SH-SY5Y and PC12 Cells

Introduction

Deserpidine, a rauwolfia alkaloid, is recognized for its antihypertensive and antipsychotic properties.[1][2] Its primary mechanism of action involves the inhibition of the vesicular monoamine transporter 2 (VMAT2).[3][4] This inhibition prevents the sequestration of monoamine neurotransmitters—such as dopamine, norepinephrine, and serotonin—into synaptic vesicles.[3][4] The resulting accumulation of these neurotransmitters in the cytoplasm can lead to their metabolism by monoamine oxidase (MAO), causing a depletion of catecholamines and potentially inducing oxidative stress, mitochondrial dysfunction, and apoptosis, which are hallmarks of neurotoxicity.[2][5]

Human neuroblastoma SH-SY5Y cells and rat pheochromocytoma PC12 cells are widely used in vitro models in neuroscience research.[6][7][8][9] SH-SY5Y cells possess human origin and catecholaminergic properties, making them an excellent model for studying neurodegenerative diseases like Parkinson's.[7] PC12 cells, upon treatment with nerve growth factor (NGF), differentiate to exhibit a phenotype resembling sympathetic neurons, providing a valuable model for studying neuronal development, function, and neuroprotection.[8][10] Both cell lines are ideal for investigating the potential neurotoxic effects of compounds like Deserpidine hydrochloride.

These application notes provide a framework and detailed protocols for assessing the neurotoxicity of this compound using SH-SY5Y and PC12 cells. The key parameters to be evaluated include cell viability, cytotoxicity, apoptosis, oxidative stress, and mitochondrial membrane potential.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described experimental protocols. These serve as an example for data presentation and comparison.

Table 1: Effect of this compound on Cell Viability and Cytotoxicity

| Cell Line | Treatment Concentration (µM) | Cell Viability (% of Control) (MTT Assay) | LDH Release (% of Max) (LDH Assay) |

| SH-SY5Y | 0 (Control) | 100 ± 4.5 | 5.2 ± 1.1 |

| 10 | 85.3 ± 3.8 | 15.7 ± 2.3 | |

| 25 | 62.1 ± 5.1 | 38.4 ± 3.5 | |

| 50 | 41.5 ± 3.9 | 61.2 ± 4.8 | |

| 100 | 20.7 ± 2.5 | 85.9 ± 5.2 | |

| PC12 | 0 (Control) | 100 ± 5.2 | 4.8 ± 0.9 |

| 10 | 88.9 ± 4.1 | 12.5 ± 1.9 | |

| 25 | 68.4 ± 4.7 | 35.1 ± 2.8 | |

| 50 | 45.3 ± 3.5 | 58.7 ± 4.1 | |

| 100 | 24.1 ± 2.8 | 81.3 ± 4.9 |

Table 2: Induction of Apoptosis, Oxidative Stress, and Mitochondrial Dysfunction by this compound

| Cell Line | Treatment Concentration (µM) | Caspase-3 Activity (Fold Change) | Intracellular ROS (Fold Change) | Mitochondrial Membrane Potential (% of Control) |

| SH-SY5Y | 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.2 | 100 ± 5.1 |

| 25 | 2.8 ± 0.3 | 2.5 ± 0.4 | 65.4 ± 4.3 | |

| 50 | 4.5 ± 0.5 | 4.1 ± 0.6 | 38.2 ± 3.7 | |

| PC12 | 0 (Control) | 1.0 ± 0.2 | 1.0 ± 0.1 | 100 ± 4.8 |

| 25 | 2.5 ± 0.4 | 2.2 ± 0.3 | 70.1 ± 5.5 | |

| 50 | 4.1 ± 0.6 | 3.8 ± 0.5 | 42.5 ± 4.1 |

Visualizations

Caption: General workflow for assessing this compound neurotoxicity.

Caption: Proposed signaling pathway for Deserpidine-induced neurotoxicity.

Experimental Protocols

Cell Culture Protocols

1.1 SH-SY5Y Cell Culture

-

Growth Medium: 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[11]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.[11]

-

Thawing: Quickly thaw the vial in a 37°C water bath. Transfer contents to a centrifuge tube with 7-9 mL of pre-warmed complete medium. Centrifuge at 1100 rpm for 4 minutes, discard the supernatant, resuspend the pellet in fresh medium, and plate in an appropriate culture flask.[12]

-

Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and add 0.25% Trypsin-EDTA. Incubate for a few minutes until cells detach. Neutralize trypsin with complete medium, centrifuge, and re-plate at a subcultivation ratio of 1:3 to 1:6.[11][12]

1.2 PC12 Cell Culture

-

Culture Vessels: Must be coated with Collagen Type IV.

-

Growth Medium: RPMI-1640 medium supplemented with 10% Horse Serum, 5% FBS, and 1% Penicillin-Streptomycin.[8]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.[8]

-

Thawing: Quickly thaw vial, transfer to a tube with 10 mL of pre-warmed complete medium. Centrifuge at 240 x g for 5 minutes. Discard supernatant, resuspend in fresh medium, and plate on a collagen-coated flask.[9]

-

Passaging: When cells reach 90-95% confluence, detach them by forcefully pipetting the medium over the cell monolayer (trituration). PC12 cells do not typically require trypsin.[9] Split at a ratio of 1:2 to 1:5.[9][13]

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), DMSO.

-

Protocol:

-